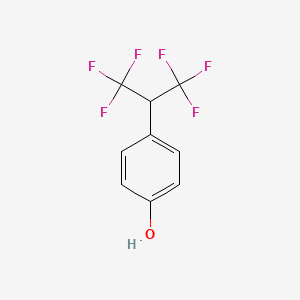
4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenol is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of a phenol group attached to a hexafluoropropyl moiety. This compound is widely used in various scientific and industrial applications due to its high stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenol can be synthesized through several methods. One common approach involves the reaction of hexafluoropropylene with phenol in the presence of a catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where hexafluoropropylene and phenol are reacted under optimized conditions. The process may include steps such as distillation and purification to obtain the final product with desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenol involves its interaction with molecular targets such as enzymes and proteins. The hexafluoropropyl group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The phenol group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated properties but different functional groups.
Hexafluoroisopropanol: Another fluorinated alcohol with applications in organic synthesis and material science.
Uniqueness
4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenol is unique due to the combination of a phenol group with a hexafluoropropyl moiety, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring high-performance materials and precise chemical reactions .
Properties
CAS No. |
63780-72-3 |
|---|---|
Molecular Formula |
C9H6F6O |
Molecular Weight |
244.13 g/mol |
IUPAC Name |
4-(1,1,1,3,3,3-hexafluoropropan-2-yl)phenol |
InChI |
InChI=1S/C9H6F6O/c10-8(11,12)7(9(13,14)15)5-1-3-6(16)4-2-5/h1-4,7,16H |
InChI Key |
LKJWDWUXGCKFPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



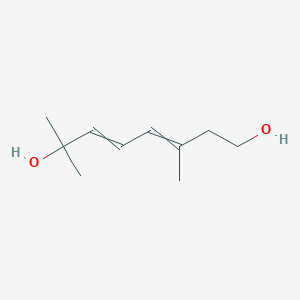


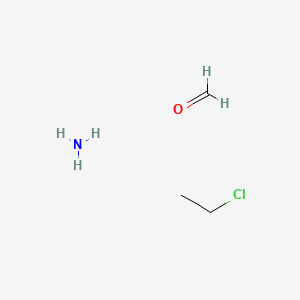

![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14498682.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt](/img/structure/B14498694.png)

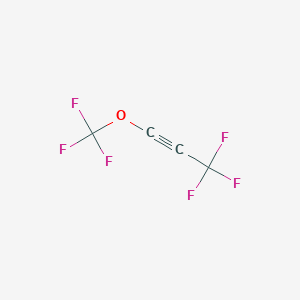

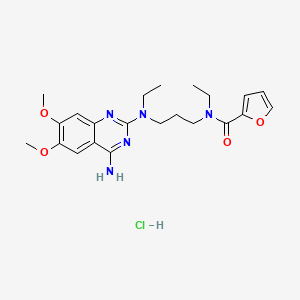

![1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol](/img/structure/B14498754.png)
